The compound 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide is a complex organic molecule notable for its diverse functional groups, including a triazole ring, a furan moiety, and an acetamide group. Its molecular formula is with a molecular weight of approximately 434.53 g/mol. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities and applications.
The compound can be synthesized through various chemical reactions involving starting materials that include derivatives of triazoles and dibenzofurans. It is cataloged under the CAS number 663212-40-6 and is available from chemical suppliers such as Sigma-Aldrich and BLD Pharmatech.
This compound falls under the classification of heterocyclic compounds due to the presence of nitrogen in its ring structures, specifically the triazole ring. It also belongs to the category of sulfanyl-containing compounds owing to the thioether linkage present in its structure.
The synthesis of 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide typically involves several steps:
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is critical for maximizing yield and purity.
The molecular structure features several key components:
CCn1c(SCC(=O)N2c3ccccc3Sc4ccccc24)nnc1c5occc5
This notation provides a way to represent the compound's structure in a compact form.
The compound can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or improve its pharmacological properties.
The mechanism of action for 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide is believed to involve:
The melting point and other thermodynamic properties have not been extensively documented but are essential for practical applications in synthesis and formulation.
The scientific uses of 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide include:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5